molecular formula C20H15N3O2 B2742336 (E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide CAS No. 1436372-94-9

(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide

Cat. No.: B2742336
CAS No.: 1436372-94-9
M. Wt: 329.359
InChI Key: IUYZWZHXZNSXEL-UHFFFAOYSA-N
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Description

(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide is a synthetic enamide compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a prop-2-enamide core structure, characterized by an (E)-configured cyano group and two distinct aromatic systems: a furan-2-ylmethyl amide substituent and a 3-pyridin-4-ylphenyl moiety. The presence of these heteroaromatic groups, particularly the furan and pyridine rings, is often associated with diverse biological activities and is commonly explored in the development of pharmacologically active molecules . Compounds within this structural class have been investigated for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels such as TRPM8 . The molecular scaffold allows for potential hydrogen bonding and π-π stacking interactions, making it a valuable template for studying enzyme inhibition and receptor modulation. Researchers utilize this compound primarily as a key intermediate or lead compound in the synthesis and optimization of novel therapeutic agents. It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c21-13-18(20(24)23-14-19-5-2-10-25-19)12-15-3-1-4-17(11-15)16-6-8-22-9-7-16/h1-12H,14H2,(H,23,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZWZHXZNSXEL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

Synthesis

The compound can be synthesized through a multi-step synthetic route involving the reaction of furan derivatives with cyanoacetamide and various aromatic aldehydes. The synthesis typically employs solvent-free conditions or microwave irradiation to enhance yield and purity. For instance, a study reported the synthesis of related compounds via cyclocondensation reactions, yielding derivatives with notable antimicrobial properties .

Antimicrobial Properties

Research has indicated that compounds containing furan and pyridine moieties exhibit significant antimicrobial activity. In particular, derivatives of cyanoacetamide have shown effectiveness against various bacterial strains. One study highlighted the synthesis of several furan-pyridine derivatives, which demonstrated promising antibacterial and antifungal activities in vitro .

Compound Activity Tested Strains
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
2-Cyano-N-(furan-2-ylmethyl)acetamideAntifungalCandida albicans

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, a related furan derivative was tested against various cancer cell lines and displayed cytotoxic effects, likely due to its ability to interfere with cellular signaling pathways .

Anti-inflammatory Effects

Furan derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases. Research has indicated that such compounds can reduce the production of pro-inflammatory mediators in cell cultures .

Case Studies

  • Antimicrobial Activity Study : A series of furan-based compounds were synthesized and evaluated for antibacterial activity. The results showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Efficacy : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its efficacy in reducing inflammation markers .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Recent studies have indicated that compounds similar to (E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide exhibit inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapies . The structure's ability to interact with viral proteins positions it as a candidate for drug development against COVID-19.
  • Anticancer Properties : The furan and pyridine moieties present in the compound are known to enhance biological activity against various cancer cell lines. Research has shown that derivatives containing these functional groups can induce apoptosis in tumor cells, making them valuable in cancer treatment protocols .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of the cyano group is believed to contribute to this activity by interfering with microbial metabolic pathways .

Biological Activities

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in bacterial virulence factors, particularly those associated with Gram-negative pathogens . This property makes it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antiviral Screening

A recent dissertation focused on the screening of various compounds for their ability to inhibit the type III secretion system (T3SS) in enteropathogenic E. coli. The study highlighted how compounds structurally related to this compound were effective in reducing T3SS activity, indicating potential for therapeutic applications against bacterial infections .

Case Study 2: Anticancer Research

In a study examining the anticancer properties of furan-based compounds, this compound was identified as a promising candidate due to its cytotoxic effects on various cancer cell lines. The study demonstrated that the compound induced cell cycle arrest and apoptosis, supporting its further investigation as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Several acrylamide derivatives share the core (E)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide structure but differ in the C3 substituent (Table 1).

Table 1: Comparison of Key Structural Analogs

Compound Name C3 Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound 3-pyridin-4-ylphenyl Not reported Not reported ~400–450*
36a Naphthalen-2-yl 228–230 51.42 357.43 (C21H15N3OS)
36b Naphthalen-2-yl (tetrahydrobenzothiophene) 252–254 49.50 371.46 (C22H17N3OS)
37a 2H-1,3-Benzodioxol-4-yl 286–288 82.55 381.40 (C19H15N3O3S)
769143-62-6 3-(4-Bromophenyl)-1-phenyl-pyrazol-4-yl Not reported Not reported 467.82 (C23H17BrN4O)

Notes:

  • 36a and 36b exhibit lower yields (~50%) compared to 37a (82.55%), suggesting that electron-rich benzodioxol substituents may improve reaction efficiency .

Heterocyclic Variations in the Amide Side Chain

The furan-2-ylmethyl group in the target compound is a recurring feature in analogs, but other heterocycles are also observed:

  • STK408353 : Substitutes pyridinylphenyl with 2-methylindol-3-yl , introducing a bicyclic indole system. This may enhance hydrophobic interactions but reduce polarity.
  • BZ14110 : Features a pyrido[1,2-a]pyrimidin-3-yl group, which adds a fused heterocycle. This increases molecular complexity and weight (510.54 g/mol), likely impacting pharmacokinetics.

Crystallographic and Spectral Comparisons

  • Crystal Data: A related compound, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, crystallizes in a monoclinic system (P21/c) with unit cell parameters a = 12.0639 Å, b = 19.983 Å, and β = 94.87° . This suggests that bulky aromatic substituents favor dense packing, which may apply to the target compound.
  • NMR and MS: Analogs like 36a and 37a show characteristic ¹H NMR shifts for acrylamide protons (δ 7.5–8.5 ppm) and cyano carbons (δ ~115 ppm in ¹³C NMR) . EI-MS data confirm molecular ions (e.g., m/z 357 for 36a), providing benchmarks for the target compound’s spectral validation.

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